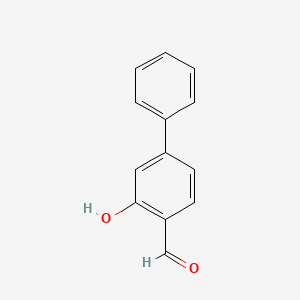

2-Formyl-5-phenylphenol

描述

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-4-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPFIHPHEGDBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468870 | |

| Record name | 2-hydroxy-4-phenylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35664-67-6 | |

| Record name | 2-hydroxy-4-phenylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Formyl 5 Phenylphenol

Palladium-Catalyzed Cross-Coupling Strategies for Formylphenol Systems

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of carbon-carbon bonds, which are central to forming biaryl compounds. libretexts.orgnobelprize.org These methods offer high efficiency, mild reaction conditions, and excellent functional group tolerance. nobelprize.orgnih.gov

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for creating C-C bonds, particularly for the synthesis of biaryl compounds. nih.govnih.gov The reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnobelprize.org

For the synthesis of 2-Formyl-5-phenylphenol, this strategy could be implemented in two primary ways:

Route A: Coupling of phenylboronic acid with a halogenated 2-formylphenol derivative (e.g., 2-formyl-5-bromophenol).

Route B: Coupling of a boronic acid derivative of a formylphenol with a phenyl halide (e.g., bromobenzene).

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium(II) complex, displacing the halide. This step typically requires a base.

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

The versatility of the Suzuki-Miyaura reaction is enhanced by its compatibility with a wide range of functional groups, making it an ideal choice for complex molecules. nobelprize.orgmdpi.com

| Catalytic Cycle Step | Description | Change in Palladium Oxidation State |

|---|---|---|

| Oxidative Addition | Catalyst inserts into the aryl-halide bond. | Pd(0) → Pd(II) |

| Transmetalation | Organic group is transferred from boron to palladium. | No Change (Pd(II)) |

| Reductive Elimination | The two organic fragments are coupled, releasing the product. | Pd(II) → Pd(0) |

Besides the Suzuki-Miyaura reaction, several other palladium-catalyzed cross-coupling methods can be employed to construct the biphenyl (B1667301) core of this compound. These reactions differ primarily in the organometallic nucleophile used. libretexts.org

Stille Coupling: This reaction utilizes organotin compounds (organostannanes) as the coupling partner for organohalides.

Negishi Coupling: In this method, an organozinc reagent is coupled with an organohalide. researchgate.net These reactions are often fast and highly selective. researchgate.net

Hiyama Coupling: This involves the coupling of organosilicon compounds with organohalides, activated by a fluoride source.

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium) as the nucleophile to couple with an organohalide. researchgate.net

Each of these methods offers a unique set of advantages regarding substrate scope, functional group tolerance, and reaction conditions, providing a broad toolkit for the synthesis of complex biaryl structures like this compound. libretexts.orgresearchgate.net

Chemo- and Regioselective Synthesis of this compound

The primary challenge in the synthesis of this compound is the regioselective introduction of a formyl group onto the phenol (B47542) ring at the position ortho to the hydroxyl group. Several classical formylation reactions exist, but they often suffer from a lack of regioselectivity and can produce a mixture of isomers, leading to moderate yields. orgsyn.org

A particularly effective method for the exclusive ortho-formylation of phenols involves the use of paraformaldehyde with magnesium dichloride and triethylamine as a base. mdma.ch This method is noted for its high regioselectivity, providing only the ortho-formylated product. orgsyn.orgorgsyn.org The reaction is generally applicable to a wide range of substituted phenols, including those with alkyl, alkoxy, aryl, and halogen substituents, making it a suitable choice for the synthesis of this compound from its precursor, 5-phenylphenol. mdma.chorgsyn.org

The reaction mechanism is believed to involve the formation of a magnesium phenoxide, which then directs the formylation specifically to the ortho position. mdma.ch The use of acetonitrile or tetrahydrofuran as a solvent has proven effective, with reactions typically completing within 2 to 4 hours under reflux. orgsyn.orgmdma.ch Electron-donating groups on the phenol ring tend to accelerate the reaction, while electron-withdrawing groups have the opposite effect. orgsyn.org Phenyl-substituted phenols have been successfully formylated using this method in good yields. orgsyn.org

| Phenol Derivative | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenol | Acetonitrile | 2 | 81 | mdma.ch |

| 2-Methylphenol | Acetonitrile | 2 | 95 | mdma.ch |

| 4-Chlorophenol | Acetonitrile | 4 | 85 | mdma.ch |

| 3-Methoxyphenol | Acetonitrile | 2 | 91 | mdma.ch |

| 3-Bromophenol | Tetrahydrofuran | 2 | 80-81 | orgsyn.org |

Reactivity and Reaction Pathways of 2 Formyl 5 Phenylphenol

Electrophilic and Nucleophilic Reactions of the Formyl Group

The formyl group, an aldehyde, is characterized by a carbon-oxygen double bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is central to many of the transformations involving 2-Formyl-5-phenylphenol.

Oxidation Reactions: Formation of Carboxylic Acid Derivatives

The formyl group of this compound can be readily oxidized to a carboxylic acid group (-COOH). vulcanchem.com This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. For instance, treatment with an oxidizing agent like meta-chloroperbenzoic acid in a solvent such as methylene (B1212753) chloride can convert the aldehyde to a phenol (B47542). google.com

Reduction Reactions: Formation of Hydroxyl Derivatives

The formyl group can undergo reduction to form a primary alcohol (a hydroxyl derivative). This is typically achieved using reducing agents like sodium borohydride (B1222165). For example, the sequential treatment with methyl iodide, followed by sodium borohydride in ethanol, can convert the formyl group into a hydroxyl group. google.com

Condensation Reactions with Amines, Thiols, Alcohols, and Carboxylic Acids

Condensation reactions are a key feature of the formyl group's reactivity, where it combines with another molecule, often with the elimination of a small molecule like water. libretexts.org

With Amines: The formyl group of this compound reacts with primary amines to form Schiff bases (imines). vulcanchem.com This reaction involves the nucleophilic attack of the amine on the formyl carbon, followed by dehydration. These condensation reactions can be part of multi-component reactions, such as the Mannich reaction, which involves an amine, formaldehyde, and a phenol. rsc.org

With Thiols: In the presence of thiols, the formyl group can participate in condensation reactions. For instance, o-phthalaldehydes react with amines and thiols to form 1-substituted isoindoles. nih.gov

With Alcohols: The reaction of the formyl group with alcohols can lead to the formation of acetals. This reaction is often catalyzed by acid.

With Carboxylic Acids: While direct condensation with carboxylic acids is less common, the formyl group can be involved in reactions leading to ester formation under specific conditions. For example, the oxidation of a related formyl phenol can be followed by esterification.

Phenolic Hydroxyl Group Reactivity

The hydroxyl group attached to the phenyl ring imparts another dimension to the reactivity of this compound. This group activates the aromatic ring towards electrophilic substitution and can itself undergo reactions like alkylation and acylation. byjus.com

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. byjus.com This is due to the delocalization of the lone pair of electrons on the oxygen atom into the aromatic system, which increases the electron density at these positions. byjus.com

Common electrophilic aromatic substitution reactions for phenols include:

Halogenation: Phenols react with halogens, such as bromine, even in the absence of a Lewis acid, to yield mono- or poly-halogenated products. byjus.com For instance, treatment with bromine water can lead to the formation of a tribromophenol. byjus.com

Nitration: Reaction with dilute nitric acid at low temperatures can introduce a nitro group (-NO2) at the ortho and para positions. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions involve the introduction of alkyl or acyl groups onto the aromatic ring, typically using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.com However, for phenols, these reactions can be complex due to the reactivity of the hydroxyl group itself. rsc.org

The regioselectivity of these substitutions on this compound would be influenced by the combined directing effects of the hydroxyl and formyl groups.

Alkylation and Acylation of the Phenolic Hydroxyl

The phenolic hydroxyl group is nucleophilic and can be alkylated or acylated.

Alkylation: This involves the reaction with an alkylating agent, such as an alkyl halide, in the presence of a base to form an ether. For example, alkylation of 2-methoxy-4-formyl phenol with prenyl bromide under basic conditions has been shown to yield ether products. kirj.ee

Acylation: This reaction with an acylating agent, like an acyl chloride or anhydride, in the presence of a base, results in the formation of an ester.

These reactions provide a means to protect the phenolic hydroxyl group or to introduce new functional groups into the molecule.

Reactivity of the Phenyl Substituent

The reactivity of the phenyl substituent in this compound is influenced by the electronic effects of the formyl and hydroxyl groups on the adjacent phenolic ring. The phenolic hydroxyl group is an activating, ortho-, para-director, while the formyl group is a deactivating, meta-director. These groups primarily influence the reactivity of the ring to which they are attached. The phenyl substituent itself is a separate aromatic ring, and its reactivity towards electrophilic aromatic substitution is governed by the electronic influence of the substituted phenol moiety attached to it.

In the context of lignin (B12514952) model compounds, which share structural similarities, the reactivity of phenyl substituents has been noted. For instance, lignin models with phenyl substituents show good reactivity in fragmentation reactions under specific catalytic systems. rsc.org

Radical Reactions and Mechanistic Investigations

Radical reactions are crucial in the chemistry of phenols, particularly in oxidative processes. These reactions often proceed through the formation of a phenoxy radical, which is a key intermediate in many synthetic and degradative pathways.

The formation of a phenoxy radical from this compound occurs through the abstraction of the hydrogen atom from the phenolic hydroxyl group. This process can be initiated by other radicals, high temperatures, or through single-electron transfer (SET) to an oxidizing agent. The general mechanism for phenoxy radical formation from a phenol (ArOH) is:

ArOH + R• → ArO• + RH or ArOH + Oxidant → [ArOH]•+ → ArO• + H+

Once formed, the 2-Formyl-5-phenylphenoxy radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring system. This delocalization is a key feature of the chemistry of phenoxy radicals. researchgate.net

The reactivity of phenoxy radicals is diverse. They can undergo several subsequent reactions, including:

Dimerization: Two phenoxy radicals can couple to form C-C or C-O bonds, leading to biphenolic structures or diaryl ethers. This is a common pathway in oxidative phenolic coupling reactions. researchgate.net

Reaction with other molecules: Phenoxy radicals can react with other species present in the reaction medium. For example, they can react with molecular oxygen, although this reaction is often slow for many substituted phenoxy radicals. researchgate.netresearchgate.net

Hydrogen Atom Transfer (HAT): A phenoxy radical can abstract a hydrogen atom from another molecule, regenerating a phenol and creating a new radical. This is a key step in the antioxidant activity of many phenolic compounds. acs.org

Mechanistic studies on phenol oxidation have provided detailed insights into the kinetics of these processes. For instance, pulse radiolysis studies on phenol in aqueous solutions have determined rate constants for the reaction of OH radicals with the phenol ring and the subsequent dehydration of the adducts to form phenoxy radicals. rsc.org

Table 1: Rate Constants for Reactions Leading to Phenoxy Radical Formation from Phenol

| Reaction | Rate Constant | Conditions | Reference |

| Addition of •OH to Phenol | 1.2 x 10⁹ dm³ mol⁻¹ s⁻¹ | N₂O-saturated aqueous solution | rsc.org |

| H⁺-catalyzed dehydration of p-OH-adduct to phenoxyl radical | 1.0 x 10⁹ dm³ mol⁻¹ s⁻¹ | Neutral to acidic aqueous solution | rsc.org |

| HPO₄²⁻-catalyzed dehydration of p-OH-adduct to phenoxyl radical | 5.8 x 10⁷ dm³ mol⁻¹ s⁻¹ | Aqueous solution | rsc.org |

| Uncatalyzed dehydration of p-OH-adduct to phenoxyl radical | 1.8 x 10³ s⁻¹ | Neutral aqueous solution | rsc.org |

This data is for the parent compound phenol and serves as a model for the general reactivity expected for substituted phenols like this compound.

Homolytic cleavage, the breaking of a chemical bond where each fragment retains one of the originally bonded electrons, is a characteristic reaction of molecules under high-energy conditions such as pyrolysis or photolysis. researchgate.net In the context of this compound, several bonds could potentially undergo homolytic cleavage.

The most susceptible bond to cleavage at elevated temperatures is typically the phenolic O-H bond, leading to the phenoxy radical as discussed above. Other potential cleavage sites include the C-C bond connecting the two aromatic rings and the C-C bond between the formyl group and its parent ring.

The pyrolysis of phenols involves complex reaction networks initiated by bond cleavage. researchgate.net For instance, the pyrolysis of catechol, a dihydroxybenzene, is studied as it relates to the structure of lignin and biomass tars. researchgate.net The initial steps often involve the formation of radicals which then trigger a cascade of further reactions.

In radical-driven processes, the formyl group itself can be a site of reaction. For example, the formyl radical (•CHO) can be formed through cleavage of the C-CHO bond. This type of fragmentation is observed in the pyrolysis of related aromatic aldehydes. researchgate.net The stability of the resulting aryl radical and the formyl radical will influence the energetics of this process.

Table 2: Potential Homolytic Cleavage Reactions for this compound

| Bond Cleaved | Products | Notes |

| Phenolic O-H | 2-Formyl-5-phenylphenoxy radical + H• | The most common initial step in radical reactions of phenols, forming the relatively stable phenoxy radical. researchgate.netrsc.org |

| Ar-CHO (C-Formyl bond) | 5-Phenyl-2-hydroxyphenyl radical + •CHO (Formyl radical) | This cleavage would be promoted by high temperatures (pyrolysis). The stability of the resulting aryl radical is a key factor. researchgate.net |

| Ar-Ph (C-Phenyl bond) | 2-Formyl-5-hydroxyphenyl radical + •C₆H₅ (Phenyl radical) | Cleavage of the bond between the two aromatic rings. This is a strong bond and would require significant energy input. |

| C-H bond of the formyl group | 2-(5-Phenyl-2-hydroxyphenyl)carbonyl radical + H• | This would lead to a benzoyl-type radical, which is resonance-stabilized. |

This table represents theoretically possible cleavage pathways based on general principles of radical chemistry and pyrolysis of aromatic compounds.

Advanced Spectroscopic Characterization of 2 Formyl 5 Phenylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search for data pertaining to the NMR spectroscopic analysis of 2-Formyl-5-phenylphenol did not yield any specific results. This includes the absence of published data for:

Mass Spectrometry (MS) for Molecular Structure Elucidation

The investigation for mass spectrometry data on this compound also did not yield any specific findings. This lack of information extends to:

Computational and Theoretical Investigations of 2 Formyl 5 Phenylphenol

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to investigate the electronic structure and reactivity of molecules. For 2-Formyl-5-phenylphenol, these methods provide deep insights into its fundamental chemical nature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. In a DFT study of this compound, the calculations would focus on determining the molecule's ground-state energy and the spatial distribution of its electron density. This information is foundational for understanding the molecule's geometry, stability, and spectroscopic properties. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The output of these calculations includes optimized molecular geometry (bond lengths and angles), which reveals the most stable three-dimensional arrangement of the atoms.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the phenyl ring, the phenol (B47542) group, and the formyl group would indicate the likely sites for electrophilic and nucleophilic attack.

A hypothetical data table for FMO analysis would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (ΔE) | Value |

Understanding the charge distribution within this compound is essential for predicting its intermolecular interactions. DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. Red regions on an MEP map indicate areas of negative potential (electron-rich), often associated with electronegative atoms like oxygen, while blue regions show positive potential (electron-poor), typically around hydrogen atoms. This map highlights the sites susceptible to electrophilic and nucleophilic interactions.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard."

Chemical Softness (S): The reciprocal of hardness. "Soft" molecules have small HOMO-LUMO gaps and are more reactive.

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Fukui Functions: These functions identify the most reactive sites within a molecule by showing how the electron density changes upon the addition or removal of an electron. This allows for the prediction of where an electrophile or nucleophile is most likely to attack.

A hypothetical data table for reactivity indices would be:

| Descriptor | Formula | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value (eV) |

| Chemical Softness (S) | 1 / η | Value (eV-1) |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Value (eV) |

| Electrophilicity Index (ω) | χ2 / (2η) | Value (eV) |

DFT calculations can also predict the thermochemical properties of this compound under standard conditions (e.g., 298.15 K and 1 atm). These properties are vital for understanding the molecule's stability and its behavior in chemical reactions.

Enthalpy of Formation (ΔH°f): The heat change when one mole of the compound is formed from its constituent elements in their standard states.

Standard Entropy (S°): A measure of the molecule's disorder or randomness.

Gibbs Free Energy of Formation (ΔG°f): Indicates the spontaneity of the molecule's formation. A negative value suggests a spontaneous process.

These values are calculated from the vibrational frequencies obtained through DFT, allowing for the determination of the molecule's thermodynamic stability.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods focus on the static properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules over time and their interactions with their environment.

For this compound, a molecular dynamics (MD) simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time.

Such simulations can reveal:

Conformational Changes: How the molecule flexes and changes shape, for instance, the rotation around the bond connecting the two phenyl rings.

Solvation Effects: How the molecule interacts with solvent molecules, including the formation of hydrogen bonds between the phenol group and water.

Intermolecular Interactions: How multiple this compound molecules interact with each other in a condensed phase.

MD simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of a substance.

Conformational Analysis using Molecular Mechanics (MM)

Molecular mechanics (MM) serves as a foundational tool for exploring the conformational landscape of molecules. By treating molecules as a collection of atoms held together by springs, MM methods can efficiently calculate the potential energy of different spatial arrangements, or conformers. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the two phenyl rings and the orientation of the formyl and hydroxyl groups.

A systematic conformational search using a suitable force field, such as MMFF94 or AMBER, would reveal the low-energy conformers of the molecule. The key dihedral angle is that between the planes of the two aromatic rings. Due to steric hindrance between the ortho hydrogens, a planar conformation is generally disfavored in biphenyl (B1667301) systems. The calculations would likely predict a twisted conformation to be the most stable, with a dihedral angle typically in the range of 30-60 degrees.

Furthermore, the orientation of the formyl (-CHO) and hydroxyl (-OH) groups relative to the phenyl ring and to each other is critical. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the formyl oxygen is a possibility that would significantly stabilize a particular planar arrangement of these functional groups. The results of a conformational analysis would typically be presented as a potential energy surface, mapping the energy as a function of key dihedral angles.

| Parameter | Description | Predicted Value Range |

| Phenyl-Phenyl Dihedral Angle | The angle between the two aromatic rings. | 30° - 60° |

| O-H···O=C Intramolecular H-bond | Presence of a hydrogen bond between the hydroxyl and formyl groups. | Likely present and stabilizing |

| Relative Energy of Conformers | Energy difference between the most stable and other low-energy conformers. | 1 - 5 kcal/mol |

Molecular Dynamics (MD) Simulations for Structural Stability

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and structural stability of molecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, offering insights into conformational changes, vibrational motions, and interactions with the environment.

For this compound, an MD simulation, often performed in a solvent box to mimic solution conditions, would reveal the stability of the low-energy conformers identified by molecular mechanics. The simulation would show fluctuations around the equilibrium geometries and potential transitions between different conformational states. Key parameters to analyze from an MD trajectory include the root-mean-square deviation (RMSD) of the atomic positions to assess structural stability and the time evolution of the key dihedral angles to understand conformational dynamics.

The persistence of the intramolecular hydrogen bond between the hydroxyl and formyl groups throughout the simulation would be a strong indicator of its importance in maintaining the molecule's structural integrity. The phenyl-phenyl dihedral angle would also be monitored to observe its flexibility and the energy barrier to rotation.

| Simulation Parameter | Observation | Implication |

| RMSD of Backbone Atoms | Low fluctuations around an average value. | The overall structure is stable over the simulation time. |

| Phenyl-Phenyl Dihedral Angle | Fluctuations within a defined range. | Indicates the degree of rotational freedom between the rings. |

| Intramolecular H-bond Distance | Consistent distance between H (hydroxyl) and O (formyl). | The hydrogen bond is stable and contributes to structural rigidity. |

Theoretical Studies on Spectroscopic Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT), can accurately predict NMR chemical shifts, aiding in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

For this compound, DFT calculations would be performed on the optimized geometry of the most stable conformer. The predicted ¹H and ¹³C chemical shifts would be compared to experimental data, if available, to validate the computed structure. The chemical shift of the hydroxyl proton would be particularly sensitive to the presence and strength of the intramolecular hydrogen bond, with a downfield shift (higher ppm value) expected if a hydrogen bond is present. The chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the formyl group, as well as the anisotropic effect of the adjacent phenyl ring.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hydroxyl Proton | 9.0 - 11.0 | - |

| Formyl Proton | 9.5 - 10.5 | - |

| Aromatic Protons | 6.8 - 8.0 | - |

| Formyl Carbon | 190 - 200 | - |

| Phenolic Carbon (C-OH) | 155 - 165 | - |

| Phenyl-substituted Carbon | 140 - 150 | - |

| Other Aromatic Carbons | 115 - 135 | - |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can simulate vibrational spectra by computing the harmonic frequencies of the normal modes of vibration.

For this compound, the simulated IR spectrum would show characteristic stretching frequencies for the O-H, C=O, and aromatic C-H and C=C bonds. The O-H stretching frequency would be a key indicator of hydrogen bonding; a strong intramolecular hydrogen bond would lead to a broad and red-shifted (lower frequency) O-H band compared to a free hydroxyl group. The C=O stretching frequency of the formyl group would also be influenced by the hydrogen bond, typically shifting to a lower wavenumber. The out-of-plane bending modes of the aromatic C-H bonds can provide information about the substitution pattern. A detailed analysis of the simulated vibrational spectra, often in conjunction with experimental data, allows for a comprehensive assignment of the vibrational modes mdpi.com.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Key Feature |

| O-H Stretch (H-bonded) | 3000 - 3400 (broad) | Red-shifted and broadened due to intramolecular H-bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of aromatic rings. |

| C=O Stretch | 1650 - 1680 | Lower frequency due to conjugation and H-bonding. |

| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands indicative of the phenyl rings. |

| Phenyl-Phenyl Torsion | 50 - 100 | Low-frequency mode related to inter-ring rotation. |

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. These spectra arise from electronic transitions between molecular orbitals.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. The electronic transitions would likely be of π → π* character, localized on the aromatic systems. The presence of the hydroxyl and formyl groups, acting as auxochromic and chromophoric groups respectively, would influence the position of the absorption bands. The degree of conjugation between the two phenyl rings, which is dependent on the dihedral angle, would also significantly affect the electronic spectrum. A more planar conformation would lead to a more extended π-system and a red-shift (longer wavelength) in the absorption spectrum. Predictions of the emission spectrum would provide insights into the molecule's potential fluorescence properties.

| Parameter | Predicted Value | Description |

| λ_max (Absorption) | 280 - 350 nm | Corresponds to π → π* electronic transitions. |

| Oscillator Strength (f) | > 0.1 | Indicates the intensity of the electronic transition. |

| λ_max (Emission) | 380 - 450 nm | Predicted fluorescence wavelength, Stokes shifted from absorption. |

Intermolecular Interactions: Hydrogen Bonding and π-Stacking

In the solid state or in concentrated solutions, intermolecular interactions play a crucial role in determining the packing and bulk properties of molecules. For this compound, the primary intermolecular interactions are expected to be hydrogen bonding and π-stacking.

The hydroxyl and formyl groups are capable of participating in intermolecular hydrogen bonds. For instance, the hydroxyl group of one molecule could act as a hydrogen bond donor to the formyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chains. Computational studies of molecular clusters or crystal structures can quantify the strength and geometry of these hydrogen bonds.

| Interaction Type | Participating Groups | Significance |

| Intermolecular Hydrogen Bonding | Hydroxyl (-OH) and Formyl (-CHO) groups | Can lead to the formation of dimers, chains, or more complex networks in the solid state. |

| π-π Stacking | Phenyl rings | Contributes to the stabilization of the crystal lattice through attractive non-covalent interactions. |

Intramolecular Hydrogen Bonding in Formylphenol Systems

Intramolecular hydrogen bonding (IHB) is a critical factor in determining the structural and electronic characteristics of ortho-substituted phenols, including formylphenol systems. mdpi.com This non-covalent interaction typically occurs between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor) within the same molecule. mdpi.com In formylphenols, a hydrogen bond is often formed between the hydroxyl group (-OH) and the oxygen atom of the formyl group (-CHO).

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in characterizing these bonds. semanticscholar.org These computational methods allow for the determination of key geometric and energetic parameters that define the strength and nature of the intramolecular hydrogen bond.

Table 1: Calculated Parameters for Intramolecular Hydrogen Bonding in a Model Formylphenol System

| Parameter | Value | Unit |

|---|---|---|

| O-H Bond Length | 0.98 - 1.02 | Å |

| H···O Distance | 1.6 - 1.9 | Å |

| O-H···O Angle | 140 - 160 | Degrees |

Note: The data in this table are representative values derived from computational studies on analogous ortho-hydroxyaryl aldehydes and ketones and are intended to illustrate typical parameters. mdpi.com

The strength of the intramolecular hydrogen bond in formylphenol systems is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the acidity of the phenolic proton, thereby strengthening the hydrogen bond. Conversely, electron-donating groups can weaken this interaction. The planarity of the system also plays a crucial role; a more planar conformation allows for optimal orbital overlap and a stronger hydrogen bond. nih.gov

Role of Phenyl Group as a Hydrogen Bond Acceptor

The phenyl group, a common substituent in organic chemistry, is a cyclic group of atoms with the formula C6H5. wikipedia.org While typically considered non-polar, the π-electron system of the phenyl ring can act as a weak hydrogen bond acceptor. researchgate.netnih.gov This type of interaction, often referred to as an O-H···π bond, is generally weaker than conventional hydrogen bonds involving electronegative atoms like oxygen or nitrogen.

In the context of this compound, the phenyl group introduces the possibility of a competitive intramolecular interaction. The phenolic hydrogen could potentially interact with the π-electron cloud of the appended phenyl ring. However, the formation of the stronger O-H···O hydrogen bond with the formyl group is expected to be the dominant intramolecular interaction.

Computational studies on related 2-phenylphenol (B1666276) derivatives have explored the energetics of this equilibrium. researchgate.net The relative stability of the conformer with the O-H···π interaction versus the conformer with a different intramolecular hydrogen bond (or no bond) can be quantified through theoretical calculations.

Table 2: Comparative Energetics for Different Intramolecular Interactions

| Interaction Type | Relative Energy (kcal/mol) |

|---|---|

| O-H···O (with formyl group) | 0 (most stable) |

| O-H···π (with phenyl group) | 2 - 5 |

Note: This table presents a hypothetical energy landscape for this compound based on findings from related systems. The O-H···O interaction is set as the reference energy.

Chemical Derivatives and Functionalization Strategies of 2 Formyl 5 Phenylphenol

Synthesis of Substituted 2-Formyl-5-phenylphenol Derivatives

The synthesis of substituted this compound derivatives can be achieved through various synthetic routes, often involving the construction of the substituted biphenyl (B1667301) framework followed by the introduction or modification of the formyl and hydroxyl groups. One common approach involves the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids. researchgate.net For instance, a substituted iodophenol can be coupled with a substituted phenylboronic acid to construct the desired biphenyl core.

Another strategy involves the functionalization of a pre-existing biphenyl scaffold. For example, 4-phenylphenol (B51918) can serve as a starting material. lookchem.com Formylation of 4-phenylphenol would introduce the aldehyde group, although controlling the regioselectivity to obtain the 2-formyl derivative can be challenging and may require the use of directing groups.

The table below summarizes some examples of substituted this compound derivatives and the synthetic strategies that could be employed for their preparation.

| Derivative Name | Potential Synthetic Strategy | Key Reactions |

| 2-Formyl-5-(4-methylphenyl)phenol | Suzuki-Miyaura coupling of 4-iodo-2-methoxymethoxyphenol with 4-methylphenylboronic acid, followed by formylation and deprotection. | Suzuki-Miyaura coupling, Formylation, Deprotection |

| 2-Formyl-5-(4-chlorophenyl)phenol | Suzuki-Miyaura coupling of 4-chloroiodobenzene with (2-formyl-5-hydroxyphenyl)boronic acid. | Suzuki-Miyaura coupling |

| 2-Formyl-3-methyl-5-phenylphenol | Multi-step synthesis starting from a substituted benzene (B151609) derivative, involving protection, lithiation, and subsequent reaction with appropriate electrophiles to build the substituted biphenyl structure. | Lithiation, Electrophilic substitution |

Post-Synthetic Modification of the Formyl Group

The formyl group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities.

Oxidation and Reduction: The aldehyde can be readily oxidized to a carboxylic acid group or reduced to a primary alcohol. These transformations open up avenues for further derivatization, such as esterification or etherification.

Condensation Reactions: The formyl group readily undergoes condensation reactions with various nucleophiles. For instance, reaction with amines or hydrazines can yield imines and hydrazones, respectively. These reactions are fundamental in the synthesis of Schiff bases and other nitrogen-containing derivatives. clockss.org

Wittig and Related Reactions: The Wittig reaction and its variants provide a powerful tool for converting the formyl group into an alkene with controlled stereochemistry. This allows for the extension of the carbon chain and the introduction of various substituents.

Knoevenagel Condensation: The Knoevenagel condensation with active methylene (B1212753) compounds, such as malonates and cyanoacetates, leads to the formation of α,β-unsaturated systems, which are valuable intermediates in organic synthesis.

The following table details some common modifications of the formyl group and the resulting derivatives.

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | Potassium permanganate, Jones reagent | Carboxylic acid |

| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Primary alcohol |

| Reductive Amination | Amine, Sodium cyanoborohydride | Secondary amine |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Knoevenagel Condensation | Active methylene compound, Base | α,β-Unsaturated carbonyl/nitrile |

Derivatization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound provides another key site for functionalization, primarily through reactions targeting the acidic proton or the oxygen atom.

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides or other electrophiles under basic conditions. The Williamson ether synthesis is a classic method for this transformation.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides leads to the formation of ester derivatives. This modification can be used to introduce a wide range of acyl groups.

Protection: The hydroxyl group can be protected using various protecting groups to prevent its reaction in subsequent synthetic steps. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl).

O-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, can be adapted for O-arylation to form diaryl ethers, although this is less common for this specific substrate.

The table below illustrates some common derivatizations of the phenolic hydroxyl group.

| Reaction Type | Reagents | Product Functional Group |

| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH, K2CO3) | Ether |

| Esterification (Fischer) | Carboxylic acid, Acid catalyst | Ester |

| Esterification (Schotten-Baumann) | Acid chloride, Base | Ester |

| Silylation | Silyl chloride (e.g., TBDMSCl), Base | Silyl ether |

| O-Carbamoylation | Isocyanate or carbamoyl (B1232498) chloride | Carbamate |

Functionalization of the Biphenyl Moiety

The biphenyl core of this compound offers opportunities for further substitution on both aromatic rings, although the existing substituents will direct the position of new incoming groups.

Electrophilic Aromatic Substitution: The electron-donating hydroxyl group and the electron-withdrawing formyl group will influence the regioselectivity of electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The positions ortho and para to the hydroxyl group are activated, while the positions meta to the formyl group are less deactivated. Careful control of reaction conditions is often necessary to achieve selective substitution.

Directed Ortho-Metalation (DoM): The hydroxyl group, after conversion to a suitable directing group like a carbamate, can direct metalation to the ortho position. acs.org Subsequent quenching with an electrophile allows for the introduction of a variety of substituents at a specific position. acs.org

Cross-Coupling Reactions: If the biphenyl moiety is substituted with a halogen, it can participate in further cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce additional aryl, alkyl, or alkynyl groups.

The table below provides examples of functionalization reactions on the biphenyl moiety.

| Reaction Type | Reagents | Potential Product |

| Nitration | Nitric acid, Sulfuric acid | Nitro-substituted derivative |

| Bromination | Bromine, Lewis acid | Bromo-substituted derivative |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl-substituted derivative |

| Directed Ortho-Metalation | Strong base (e.g., n-BuLi), Electrophile | Ortho-substituted derivative |

| Suzuki-Miyaura Coupling (on a halogenated derivative) | Arylboronic acid, Palladium catalyst, Base | Poly-aryl derivative |

Preparation of Heterocyclic Ring Systems Incorporating this compound Units

The reactive formyl and hydroxyl groups of this compound make it an excellent precursor for the synthesis of various heterocyclic ring systems through condensation and cyclization reactions.

Synthesis of Coumarins: The Pechmann condensation, involving the reaction of the phenol (B47542) with a β-ketoester under acidic conditions, can lead to the formation of coumarin (B35378) derivatives. Alternatively, Perkin or Knoevenagel condensations followed by cyclization can also yield coumarins.

Synthesis of Chromones: Reaction with 1,3-dicarbonyl compounds can lead to the formation of chromone (B188151) derivatives.

Synthesis of Benzofurans: Intramolecular cyclization reactions, for instance, via a Wittig reaction to introduce a side chain followed by cyclization, can be employed to construct a benzofuran (B130515) ring fused to the phenolic ring.

Synthesis of Pyrimidines and Pyrazoles: The formyl group can react with compounds containing multiple nucleophilic sites, such as amidines or hydrazines, to form heterocyclic rings like pyrimidines or pyrazoles, respectively. clockss.org

The following table summarizes the synthesis of some heterocyclic systems from this compound.

| Heterocyclic System | Key Reagents/Reaction Type |

| Coumarin | β-Ketoester, Acid catalyst (Pechmann condensation) |

| Chromone | 1,3-Dicarbonyl compound, Cyclization |

| Benzofuran | Wittig reagent to form an intermediate, Intramolecular cyclization |

| Pyrimidine | Amidine, Base |

| Pyrazole | Hydrazine, Acid or base catalyst |

Ligand Design and Coordination Chemistry Involving 2 Formyl 5 Phenylphenol

2-Formyl-5-phenylphenol as a Monodentate Ligand

A monodentate ligand binds to a metal ion through a single donor atom. google.com While this compound possesses two potential donor oxygen atoms—one from the deprotonated hydroxyl (phenolato) group and one from the formyl group—its preferred coordination mode is typically bidentate, forming a stable six-membered chelate ring with a metal center. researchgate.netmdpi.com

For this compound to act as a monodentate ligand, coordination would occur through either the formyl oxygen or the phenolato oxygen, but not both simultaneously. This mode of coordination is uncommon and would likely require specific steric or electronic conditions that hinder chelation. For instance, if the hydroxyl group were protected, the molecule could coordinate solely through the formyl oxygen. In more complex systems derived from related precursors, such as polydentate Schiff base ligands, it is possible for only one of several potential donor sites to bind to a metal, exhibiting a monodentate character within a larger framework. nih.gov However, for the parent molecule, bidentate chelation is the dominant and more stable binding mode observed in metal complexes. mdpi.comnih.gov

Synthesis of Polydentate Ligands Derived from this compound

The true versatility of this compound is realized when it is used as a building block for larger, polydentate ligands, primarily through reactions involving its formyl group.

Salen ligands are a well-known class of tetradentate Schiff bases that are synthesized through the condensation of two equivalents of a salicylaldehyde (B1680747) derivative with one equivalent of a diamine. pku.edu.cn Using this compound as the salicylaldehyde component allows for the introduction of a phenyl group onto the periphery of the resulting Salen ligand.

The general synthesis involves refluxing two equivalents of this compound with a diamine, such as ethylenediamine, in a suitable solvent like ethanol. nih.gov This reaction forms a ligand with two imine nitrogen atoms and two phenolato oxygen atoms that create a tetradentate N₂O₂ coordination cavity capable of binding a single metal ion in a square-planar or related geometry. The phenyl substituents can influence the steric and electronic properties of the resulting metal complexes. More complex macrocyclic Salen-type ligands can also be synthesized using derivatives of this compound, leading to chiral pockets that can coordinate metal cations. nih.gov

Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are typically formed through the condensation of a primary amine with a carbonyl compound. scirp.orgiosrjournals.org The formyl group of this compound is highly reactive toward primary amines, making it an excellent precursor for a wide array of Schiff base ligands.

The synthesis is generally straightforward, involving the reaction of equimolar amounts of this compound and a primary amine in a solvent like methanol (B129727) or ethanol, often with heating or acid/base catalysis to facilitate the dehydration process. acta.co.in This reaction converts the aldehyde into an imine, and the resulting ligand can be bidentate (coordinating through the imine nitrogen and phenolato oxygen) or of higher denticity if the amine itself contains additional donor groups. researchgate.netnih.gov This modularity allows for the creation of a vast library of ligands with tailored electronic and steric properties for specific applications in coordination chemistry.

Metal Complexation Studies

The polydentate ligands derived from this compound readily form stable complexes with a wide range of metal ions. The coordination environment and resulting properties of these complexes are a subject of extensive research.

Schiff base and Salen-type ligands derived from this compound form stable complexes with numerous transition metals, including but not limited to manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). scirp.orgresearchgate.net The coordination geometry of these complexes is dictated by the nature of the metal ion and the ligand's denticity.

In many cases, bidentate Schiff base ligands form complexes with a 1:2 metal-to-ligand stoichiometry, leading to tetrahedral or square-planar geometries. nih.gov Tetradentate Salen-type ligands typically form 1:1 complexes with a square-planar or distorted tetrahedral geometry. rsc.org The formation of these complexes is confirmed by various spectroscopic techniques. For instance, in infrared (IR) spectroscopy, the coordination of the imine nitrogen is indicated by a shift in the ν(C=N) stretching frequency, while the disappearance of the phenolic ν(O-H) band and a shift in the ν(C-O) band confirm deprotonation and coordination of the phenolato oxygen. mdpi.comresearchgate.net The appearance of new bands in the far-IR region corresponds to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net

Table 1: Representative Transition Metal Complexes with Related Salicylaldehyde-Based Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Key Spectroscopic Data (IR, cm⁻¹) | Reference(s) |

| Pd(II) | Substituted Salicylaldehyde | Square Planar | ν(C=O) shift upon coordination | mdpi.com |

| Fe(III) | Substituted Salicylaldehyde | Distorted Octahedral | ν(C=O) shift from 1621-1663 to lower frequency; ν(C-O) shift from 1272-1293 to 1306-1324 | mdpi.com |

| Cu(II) | Schiff Base | Octahedral | ν(C=N) shifts to lower frequency (1614-1642 to 1609-1635); ν(C-O) shifts to higher frequency (1219-1257 to 1238-1262) | researchgate.net |

| Mn(II) | Schiff Base | Tridentate Coordination | Appearance of ν(M-N) and ν(M-O) bands | scirp.org |

| Zn(II) | Substituted Salicylaldehyde | Bidentate Coordination | Deprotonated phenolato and aldehydo oxygen coordination confirmed by IR and NMR | nih.gov |

The larger ionic radii and higher coordination numbers of lanthanide and actinide ions make them suitable for complexation with polydentate ligands derived from this compound. The uranyl ion (UO₂²⁺), a linear dioxo-cation of uranium, is of particular interest.

Uranyl complexes with Salen-type or other Schiff base ligands often exhibit a pentagonal bipyramidal or hexagonal bipyramidal geometry, where the two axial positions are occupied by the oxo groups and the equatorial plane is defined by the donor atoms of the ligand. nih.govrsc.org The uranyl ion can act as a template in the synthesis of macrocyclic Schiff base ligands, directing the condensation reaction to form specific cyclic products. nih.gov For example, dinuclear uranyl complexes have been synthesized with asymmetric Schiff base ligands, where the hydroxyl groups of the ligand engage in chelating and bridging interactions, resulting in a distorted pentagonal bipyramidal geometry around each uranium center. nih.gov

Lanthanide ions, such as Erbium(III), also form stable complexes. For instance, Er(III) has been shown to form complexes with the general formula [Er(salicylaldehyde)₃(MeOH)(H₂O)], resulting in an eight-coordinate geometry around the metal center. researchgate.net

Table 2: Representative Lanthanide and Actinide Complexes with Related Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Key Findings | Reference(s) |

| Uranyl (UO₂²⁺) | Asymmetric Schiff Base | Distorted Pentagonal Bipyramidal | Forms dinuclear complexes with a symmetric U₂O₂ core. | nih.gov |

| Uranyl (UO₂²⁺) | Salen-type Macrocycle | Not specified | Stable complex formed with a chiral macrocyclic Salen ligand. | nih.gov |

| Uranyl (UO₂²⁺) | Schiff Base | Bidentate or Tridentate | Forms stable, non-electrolyte complexes that interact with DNA. | mdpi.com |

| Erbium(III) | Substituted Salicylaldehyde | Eight-coordinate | Forms mononuclear complexes of the type [Er(L)₃(MeOH)(H₂O)]. | researchgate.net |

Catalytic Applications of this compound-Derived Metal Complexes

The structural features of this compound, namely the phenolic hydroxyl group and the ortho-positioned formyl group, make it an excellent precursor for designing versatile ligands for coordination with various metal centers. The resulting metal complexes often exhibit significant catalytic activity, leveraging the electronic and steric properties imparted by the ligand framework. These complexes have found applications in various organic transformations, most notably in asymmetric catalysis and other redox reactions. The biphenyl (B1667301) backbone of the ligand can influence the stereochemical environment around the metal center, which is crucial for enantioselective processes.

Asymmetric Catalysis (e.g., Enantioselective Epoxidation of Olefins)

The development of chiral catalysts for asymmetric reactions is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral salen-type ligands, which can be synthesized from salicylaldehyde derivatives like this compound, are particularly effective in this regard. When complexed with transition metals such as manganese, they form catalysts that are highly efficient for the enantioselective epoxidation of unfunctionalized olefins.

A notable example involves a chiral Mn(III) complex derived from a macrocyclic salen-type ligand that incorporates two biphenyl units, structurally related to this compound. This catalyst has been successfully employed in the asymmetric epoxidation of various prochiral alkenes. The reactions are typically performed under mild conditions, using an aqueous solution of sodium hypochlorite (B82951) (NaClO) as the oxygen donor and 4-phenylpyridine (B135609) N-oxide (4-PPNO) as an axial coligand in a biphasic system (CH₂Cl₂/H₂O).

The Mn(III) complex acts as the catalytic center, facilitating the transfer of an oxygen atom to the double bond of the alkene. The chiral environment created by the salen ligand, which stems from the use of a chiral diamine bridge like (1R,2R)-1,2-diphenylethylenediamine during its synthesis, directs the approach of the substrate. This stereochemical control results in the formation of one epoxide enantiomer in excess over the other.

Research findings indicate that this catalytic system achieves high conversion rates and yields for a range of olefins, with moderate to good enantioselectivity. foodchemistryjournal.com For instance, the epoxidation of 1,2-dihydronaphthalene (B1214177) and various chromene derivatives proceeds to near-quantitative yields with enantiomeric excesses (ee) that demonstrate the catalyst's ability to induce asymmetry. foodchemistryjournal.com The results from these catalytic experiments are detailed in the table below.

Table 1: Enantioselective Epoxidation of Olefins Catalyzed by a this compound-Related Mn(III)-Salen Complex

Reaction Conditions: All reactions were performed in a CH₂Cl₂/H₂O mixture at 25°C using NaClO as the oxidant and 4-phenylpyridine N-oxide as a coligand. foodchemistryjournal.com

| Entry | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 1,2-Dihydronaphthalene | 1,2-Dihydronaphthalene oxide | >99 | 65 (1R,2S) |

| 2 | 6-Acetyl-2,2-dimethylchromene | 6-Acetyl-2,2-dimethylchromene oxide | >99 | 70 (3S,4R) |

| 3 | 2,2-Dimethylchromene | 2,2-Dimethylchromene oxide | >99 | 68 (3S,4R) |

| 4 | 6-Nitro-2,2-dimethylchromene | 6-Nitro-2,2-dimethylchromene oxide | >99 | 75 (3S,4R) |

| 5 | 6-Cyano-2,2-dimethylchromene | 6-Cyano-2,2-dimethylchromene oxide | >99 | 72 (3S,4R) |

Other Catalytic Transformations (e.g., Hydroformylation)

While specific examples of this compound-derived complexes in hydroformylation are not extensively documented in the reviewed literature, the broader class of salicylaldehyde-based Schiff base ligands is known to catalyze a variety of other important organic transformations. One such transformation is oxidative decarboxylation.

Metal complexes of Schiff bases derived from salicylaldehydes are effective catalysts for the oxidative decarboxylation of carboxylic acids to the corresponding carbonyl compounds. For example, a manganese(III) complex with a bis(salicylaldehyde)-type Schiff base ligand, Mn(III)-BSMP, has been shown to catalyze the conversion of various arylacetic acids into their respective aldehydes. This process is significant as it proceeds under mild, ambient temperature conditions using tetra-butylammonium periodate (B1199274) (n-Bu₄NIO₄) as an oxidant.

In this catalytic system, the Mn(III) center is the active site for the oxidation. The reaction is often enhanced by the addition of an axial ligand, such as imidazole (B134444), which can modulate the electronic properties and reactivity of the metal center. The Schiff base ligand, derived from a salicylaldehyde, provides a stable coordination environment for the manganese ion throughout the catalytic cycle. The efficiency of the reaction is influenced by the electronic nature of the substituents on the arylacetic acid substrate. Generally, substrates with electron-withdrawing groups react more readily. A key advantage of this catalytic system is its selectivity, as it converts the carboxylic acids to aldehydes without significant over-oxidation to carboxylic acids.

The table below presents the results for the oxidative decarboxylation of several arylacetic acids using a Mn(III)-salicylaldehyde type complex.

Table 2: Oxidative Decarboxylation of Arylacetic Acids using a Salicylaldehyde-Derived Mn(III)-Schiff Base Complex

Reaction Conditions: Reactions performed in CH₂Cl₂ with n-Bu₄NIO₄ as the oxidant and imidazole as a co-catalyst.

| Entry | Substrate (Arylacetic Acid) | Product (Aldehyde) | Yield (%) |

| 1 | Phenylacetic acid | Benzaldehyde | 85 |

| 2 | 4-Nitrophenylacetic acid | 4-Nitrobenzaldehyde | 95 |

| 3 | 4-Chlorophenylacetic acid | 4-Chlorobenzaldehyde | 90 |

| 4 | 4-Methoxyphenylacetic acid | 4-Methoxybenzaldehyde | 60 |

| 5 | 4-Methylphenylacetic acid | 4-Methylbenzaldehyde | 90 |

Supramolecular Chemistry and Self Assembly of 2 Formyl 5 Phenylphenol Scaffolds

Hydrogen-Bonding Driven Self-Assembly

Hydrogen bonding is a primary directional force in the self-assembly of molecules containing hydroxyl and carbonyl groups. For 2-Formyl-5-phenylphenol, both the phenol (B47542) and formyl functionalities are expected to be key players in forming supramolecular structures.

In the solid state, phenols are known to form strong hydrogen bonds. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. This dual capability can lead to the formation of various intermolecular hydrogen bonding motifs. For instance, catemeric chains or cyclic assemblies are commonly observed in the crystal structures of phenols. The formyl group, with its carbonyl oxygen, is a potent hydrogen bond acceptor. This allows for the formation of O-H···O=C hydrogen bonds between the phenolic hydroxyl group of one molecule and the formyl oxygen of another. Such interactions are crucial in directing the assembly of molecules into well-defined patterns.

In related phenol-containing structures, the presence of multiple hydrogen bonding sites often leads to the formation of robust supramolecular synthons, which are reliable and predictable hydrogen-bonding patterns. For this compound, a heterodimeric synthon involving the phenol and formyl groups is a highly probable motif.

The specific positioning of the phenol and formyl groups on the biphenyl (B1667301) scaffold of this compound is critical for self-recognition. Self-recognition is the process by which molecules of the same kind selectively interact to form ordered supramolecular assemblies. The geometry of the molecule will dictate the types of hydrogen-bonding patterns that can form. The ability of the phenol to donate a hydrogen bond and the formyl group to accept it creates a directional interaction that can lead to the formation of specific, ordered structures. This directional and specific nature of hydrogen bonding is a fundamental aspect of molecular self-recognition.

π-Stacking Interactions in Supramolecular Architectures

The biphenyl core of this compound provides a large, aromatic surface area that can participate in π-stacking interactions. These non-covalent interactions, arising from the attraction between electron-rich and electron-poor regions of aromatic rings, are a significant driving force in the formation of supramolecular architectures. In the solid state, it is expected that the biphenyl units of adjacent molecules will arrange themselves to maximize these stabilizing interactions.

The typical distances for π-π stacking are in the range of 3.3 to 3.8 Å. nih.gov The geometry of the stacking can vary, including face-to-face, parallel-displaced, and T-shaped arrangements. The presence of both hydrogen bonding and π-stacking interactions can lead to the formation of complex and stable three-dimensional networks. For instance, molecules might form hydrogen-bonded chains or sheets, which then stack on top of each other, stabilized by π-π interactions between the biphenyl moieties. The interplay between these different non-covalent forces is a key factor in determining the final supramolecular architecture.

Host-Guest Chemistry and Molecular Recognition

The structure of this compound, with its combination of hydrogen bonding sites and an aromatic cavity, suggests its potential use in host-guest chemistry. Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. mdpi.com The self-assembly of this compound could lead to the formation of larger supramolecular structures with defined cavities capable of encapsulating guest molecules.

Molecular recognition, the specific binding of a guest to a host, would be driven by a combination of hydrogen bonding, π-stacking, and van der Waals forces. The formyl and phenol groups could provide specific interaction sites for complementary guest molecules, while the biphenyl backbone could offer a hydrophobic binding pocket. The selectivity of the host for a particular guest would depend on the size, shape, and chemical complementarity between the guest and the binding cavity of the host assembly.

Design of Supramolecular Polymers and Frameworks

Supramolecular polymers are long, chain-like structures formed by the self-assembly of monomeric units held together by non-covalent interactions. The directional and reversible nature of the interactions in this compound makes it a potential building block for supramolecular polymers. For example, if the hydrogen bonding between molecules leads to the formation of linear chains, these chains can be considered one-dimensional supramolecular polymers.

The design of such polymers would rely on controlling the self-assembly process through factors such as solvent choice and temperature. By modifying the structure of the monomer, for instance, by introducing additional functional groups, it could be possible to tune the properties of the resulting supramolecular polymer. Similarly, the formation of more complex, two- or three-dimensional supramolecular frameworks could be envisioned, where the this compound units act as nodes connected by non-covalent interactions.

Dynamic Covalent Chemistry with this compound

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under certain conditions. This allows for the creation of complex molecular structures under thermodynamic control. The formyl group of this compound is particularly well-suited for DCC. Aldehydes can undergo reversible reactions with a variety of functional groups, most notably with amines to form imines (Schiff bases) and with alcohols to form acetals.

This reactivity could be harnessed to create dynamic covalent polymers and frameworks. For example, reacting this compound with a diamine could lead to the formation of a polyimine through reversible imine bond formation. The reversibility of this reaction would allow for "error-checking" during the assembly process, leading to the formation of the most thermodynamically stable polymeric structure. The phenol group could also play a role, for instance, by influencing the reactivity of the formyl group through intramolecular interactions or by participating in other reversible reactions. The combination of dynamic covalent bonds and non-covalent interactions could lead to the development of complex and adaptive materials based on the this compound scaffold.

Applications in Materials Science Leveraging 2 Formyl 5 Phenylphenol

Precursor Role in Polymer Synthesis

The presence of two distinct reactive sites on the 2-Formyl-5-phenylphenol molecule enables its use as a monomer in the synthesis of various polymers, particularly high-performance phenolic resins and functional polymers.

This compound is a prime candidate for producing phenolic resins through condensation polymerization. Phenolic resins are traditionally synthesized by reacting phenols with aldehydes. researchgate.net In this case, this compound can undergo self-condensation, where the formyl group of one molecule reacts with the activated ortho position of the phenol (B47542) group on another molecule, typically under acidic or basic catalysis, to form stable methylene (B1212753) bridges. This process is characteristic of the formation of novolac-type resins. unina.it

The use of such bifunctional phenols can lead to the formation of high-molecular-weight, substantially linear novolac resins, which can exhibit superior thermal resistance and mechanical properties compared to conventional resins made from trifunctional phenols like phenol itself. google.comepo.org The phenyl substituent on the monomer can also enhance the solubility and modify the physical properties of the resulting resin. google.com The reaction parameters can be precisely controlled to tailor the final properties of the resin.

| Parameter | Description | Typical Conditions/Components | Impact on Resin Properties |

|---|---|---|---|

| Monomer Type | The phenolic and aldehyde sources. | This compound (self-condensing) or co-polymerized with other phenols (e.g., cresol, bisphenol-A) and aldehydes (e.g., formaldehyde). google.comgoogle.com | Influences linearity, cross-linking density, thermal stability, and solubility. The biphenyl (B1667301) structure enhances thermal resistance. |

| Catalyst | Initiates and controls the condensation reaction. | Acidic: Oxalic acid, Hydrochloric acid. researchgate.netkemdikbud.go.idBasic: Sodium hydroxide, Ammonia. researchgate.netkemdikbud.go.id | Determines the resin type (Novolac under acidic, Resol under basic conditions) and reaction rate. |

| Molar Ratio (Aldehyde:Phenol) | Stoichiometric ratio of reactive groups. | For novolacs, typically <1. For resols, typically >1. unina.itkemdikbud.go.id | Controls molecular weight, degree of branching, and curing behavior. google.com |

| Temperature & Time | Reaction conditions. | Typically 60-100°C for several hours. kemdikbud.go.id | Affects the extent of polymerization and final molecular weight. |

Beyond traditional resins, this compound is incorporated into functional polymers where its specific chemical groups impart unique properties. One significant area is in the synthesis of polybenzoxazines, a class of high-performance polymers with excellent thermal stability and mechanical integrity. researchgate.net Benzoxazine monomers are typically formed from a phenol, a primary amine, and formaldehyde. researchgate.net The phenolic structure of this compound makes it a suitable candidate for this synthesis, while its free aldehyde group can be reserved for subsequent post-polymerization modifications, allowing for the creation of smart or functional surfaces. mdpi.com This dual reactivity allows for the design of complex polymer architectures where the backbone provides structural integrity and the pendant functional groups can be used for grafting, cross-linking, or as reactive sites.

Design of Fluorescent Materials

The molecular architecture of this compound makes it an excellent scaffold for designing fluorescent materials. Its structure contains a conjugated π-system across the biphenyl core, which is a fundamental requirement for fluorescence. The molecule's utility is enhanced by the presence of an electron-donating hydroxyl (-OH) group and an electron-withdrawing formyl (-CHO) group, creating an intramolecular "push-pull" system that can lead to interesting photophysical properties.

Derivatives of 2-phenylphenol (B1666276) and substituted salicylaldehydes are known precursors to highly fluorescent compounds such as coumarins and other heterocyclic dyes. mdpi.comacs.org The synthesis often involves a condensation reaction at the aldehyde group, for example, a Knoevenagel condensation, to extend the conjugation and form the final fluorophore. mdpi.com The phenyl substituent can further tune the electronic properties and thus the emission wavelength of the resulting material.

Development of Sensors (e.g., Metal Ion Probes)

A direct application of the fluorescent properties of this compound derivatives is in the development of chemosensors, particularly for the detection of metal ions. The ortho-positioning of the hydroxyl and formyl groups creates an ideal bidentate chelation site for metal cations.

The principle behind such sensors often relies on a change in the fluorescence signal upon binding of the target analyte. In the unbound state, the sensor molecule might be non-fluorescent or weakly fluorescent. Upon chelating a metal ion, a process known as photoinduced electron transfer (PET) can be inhibited, or conformational changes can restrict molecular vibrations, leading to a significant "turn-on" enhancement of the fluorescence intensity. ucsd.edu This mechanism has been successfully employed in sensors for various ions, including biologically important ones like Zn²⁺ and Cu²⁺. ucsd.edumdpi.com The high sensitivity and selectivity of such fluorescent probes make them valuable tools for environmental and biological analysis. ajast.net

| Sensor Design Principle | Role of this compound Core | Target Analyte Example | Sensing Mechanism & Output |

|---|---|---|---|

| Chelation-Enhanced Fluorescence (CHEF) | The ortho-hydroxy aldehyde moiety acts as the metal binding site. | Zn²⁺, Al³⁺ | Analyte binding restricts intramolecular rotation and blocks non-radiative decay pathways, leading to a "turn-on" fluorescent signal. mdpi.com |

| Inhibition of Photoinduced Electron Transfer (PET) | The core structure is linked to an electron-rich group (e.g., an amine). | Cu²⁺, Fe³⁺ | In the free sensor, fluorescence is quenched by PET. Metal binding to the chelation site lowers the energy of the amine's frontier orbital, inhibiting PET and restoring fluorescence. ucsd.edu |

| Displacement Assay | A complex of the sensor and a metal ion is pre-formed. | Anions (e.g., Cyanide) or Thiols (e.g., Cysteine) | A new analyte with a stronger affinity for the metal displaces the sensor, causing a change (e.g., quenching) in fluorescence. mdpi.com |

Role as Intermediate in Specialty Chemical Production

With its two reactive functional groups, this compound serves as a versatile intermediate in multi-step organic syntheses to produce complex specialty chemicals. The aldehyde group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or condensation with amines to form Schiff bases. The phenolic hydroxyl group can be etherified or esterified.

This dual reactivity is particularly useful in the synthesis of complex heterocyclic compounds. For instance, derivatives of 2-phenylphenol can undergo photochemical cyclization reactions to form valuable structures like dihydrobenzoxanthenes. acs.org Furthermore, processes like the Vilsmeier-Haack reaction can be used to introduce formyl groups onto phenolic compounds, which then act as key intermediates for further intramolecular cyclizations to build complex fused-ring systems. acs.org

Emerging Applications in Advanced Functional Materials

The rigid, bifunctional, and aromatic nature of this compound makes it an attractive building block for a new class of materials known as Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with ordered structures and tunable functionalities. researchgate.net

Monomers containing aldehyde and phenol/amine groups are commonly used to construct COFs through the formation of robust imine or β-ketoenamine linkages. researchgate.netyoutube.com The use of this compound as a monomer could lead to COFs with inherent porosity and high thermal stability. Moreover, the incorporation of phenolic hydroxyl groups directly into the COF backbone has been shown to enhance properties like photocatalytic activity for H₂O₂ production. rsc.org The well-defined pore structure and high surface area of such COFs make them promising candidates for applications in gas storage, molecular separations, and heterogeneous catalysis. youtube.com The ongoing research into aromatic-carbonyl interactions further suggests that the unique electronic features of this monomer could be harnessed to create novel intelligent materials and catalytic systems. nih.gov

Future Directions and Emerging Research Avenues for 2 Formyl 5 Phenylphenol

Exploration of Novel Synthetic Pathways

The efficient synthesis of 2-Formyl-5-phenylphenol is fundamental to unlocking its potential. While classical methods exist, future research is expected to focus on developing more sustainable, efficient, and versatile synthetic routes.

Key areas of exploration will likely include:

Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for forming the C-C bond of the biphenyl (B1667301) core. Future work could focus on optimizing these reactions using precursors like 2,4-dihydroxybenzaldehyde (B120756) or its protected derivatives.

Direct C-H Arylation: A more atom-economical approach involves the direct C-H arylation of a substituted phenol (B47542) with a phenylating agent. This would reduce the need for pre-functionalized starting materials, minimizing waste and synthetic steps.

Flow Chemistry and Process Optimization: The use of continuous flow reactors could enable better control over reaction parameters (temperature, pressure, and reaction time), potentially leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Table 1: Comparison of Potential Novel Synthetic Pathways

| Synthetic Strategy | Precursors | Potential Catalyst/Reagents | Key Advantages | Research Focus |

|---|---|---|---|---|

| Suzuki Coupling | 4-Bromo-2-hydroxybenzaldehyde, Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | High yields, functional group tolerance | Development of more active and stable catalysts, optimization for greener solvents. |

| Direct C-H Arylation | 3-Hydroxybenzaldehyde, Benzene (B151609) | Pd, Ru, or Rh catalysts, Oxidant | High atom economy, reduced waste | Improving regioselectivity, understanding the C-H activation mechanism. |

| Formylation of Biphenylols | 3-Biphenylol | Vilsmeier-Haack or Duff reaction reagents | Direct introduction of the formyl group | Enhancing selectivity for the ortho position to the hydroxyl group, milder reaction conditions. |

Advanced Mechanistic Studies of Reactivity